molecular formula C16H29N6O13P3 B12082421 [[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12082421
M. Wt: 606.4 g/mol
InChI Key: OTYCIBMYFBOSMG-UHFFFAOYSA-N
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Description

The compound [[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a synthetic nucleotide analog. It is not naturally occurring and is typically found in individuals exposed to this compound or its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps. The key steps include the formation of the purine base, the attachment of the aminohexylamino group, and the phosphorylation of the sugar moiety. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the amino groups can result in the formation of amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is used as a probe to study nucleotide interactions and enzyme mechanisms. Its ability to mimic natural nucleotides makes it a valuable tool for investigating biological processes at the molecular level .

Medicine

Its ability to interfere with nucleotide metabolism makes it a candidate for the treatment of certain diseases, such as cancer and viral infections .

Industry

In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of [[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with nucleotide-binding proteins and enzymes. It can act as a competitive inhibitor of nucleotide metabolism, interfering with the normal function of these proteins and enzymes. This can lead to the disruption of cellular processes and the inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleotide analogs, such as:

Uniqueness

What sets [[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate apart from these similar compounds is its unique structure, which allows for specific interactions with nucleotide-binding proteins and enzymes. This makes it a valuable tool for studying nucleotide metabolism and developing new therapeutic agents .

Properties

Molecular Formula

C16H29N6O13P3

Molecular Weight

606.4 g/mol

IUPAC Name

[[5-[6-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C16H29N6O13P3/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(24)12(23)10(33-16)7-32-37(28,29)35-38(30,31)34-36(25,26)27/h8-10,12-13,16,23-24H,1-7,17H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)

InChI Key

OTYCIBMYFBOSMG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN

Origin of Product

United States

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